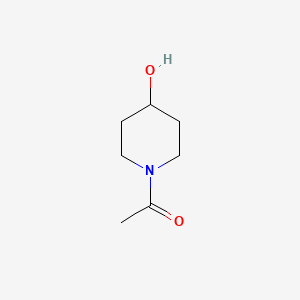

1-(4-Hydroxypiperidin-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)8-4-2-7(10)3-5-8/h7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPIFQYDCVCSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444253 | |

| Record name | 1-(4-Hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-22-1 | |

| Record name | 1-(4-Hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Hydroxypiperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Hydroxypiperidin-1-yl)ethanone, a key intermediate in pharmaceutical development. This document details established synthetic protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

This compound, also known as 1-acetyl-4-hydroxypiperidine, is a valuable building block in the synthesis of various biologically active molecules. Its synthesis primarily involves the N-acetylation of 4-hydroxypiperidine. This guide explores common and effective methods for this transformation.

Synthetic Pathways

The most prevalent method for the synthesis of this compound is the acetylation of the secondary amine of 4-hydroxypiperidine. This can be achieved using various acetylating agents, with acetyl chloride and acetic anhydride being the most common.

Below is a general reaction scheme for this transformation:

Caption: General reaction for the synthesis of this compound.

Experimental Protocols and Quantitative Data

Several protocols for the synthesis of this compound have been reported. This section details some of the key methods and summarizes their quantitative data.

Method 1: Acetylation using Acetyl Chloride

This method utilizes acetyl chloride as the acetylating agent in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

-

Experimental Protocol:

-

To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base like triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride to the cooled solution.

-

Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Perform an aqueous work-up to remove salts and impurities.

-

Dry the organic layer, and evaporate the solvent to yield the product.

-

Method 2: Acetylation using Acetic Anhydride

Acetic anhydride is another effective acetylating agent. This reaction can be performed in the presence of a base or neat.

-

Experimental Protocol:

-

Dissolve 4-hydroxypiperidine in a suitable solvent such as pyridine or an alcohol-water mixture.[1][2]

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction (e.g., with methanol if pyridine is the solvent).[2]

-

Remove the solvent under reduced pressure and perform an appropriate work-up to isolate the product. A Chinese patent suggests a yield of over 80% using an alcohol-water solvent with an alkali and acetic anhydride.[1]

-

Table 1: Comparison of Synthesis Protocols

| Parameter | Method 1: Acetyl Chloride | Method 2: Acetic Anhydride |

| Starting Material | 4-Hydroxypiperidine | 4-Hydroxypiperidine |

| Reagent | Acetyl chloride | Acetic anhydride |

| Base | Triethylamine | Pyridine or other alkali |

| Solvent | Dichloromethane | Pyridine or Alcohol-Water |

| Typical Yield | >80% (reported for a similar synthesis)[1] | High |

| Purity | High | High |

Note: The yields and purities are based on typical outcomes for these types of reactions as specific comparative data from a single source was not available in the search results.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined in the diagram below.

Caption: A generalized experimental workflow for synthesis and purification.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity. Typical analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl (-OH) and amide carbonyl (C=O) groups.

Table 2: Expected Analytical Data

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, the piperidine ring protons, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the acetyl carbonyl carbon, the acetyl methyl carbon, and the carbons of the piperidine ring. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch and the C=O stretch of the amide. |

Safety Considerations

-

Acetyl chloride and acetic anhydride are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE).

-

Pyridine and dichloromethane are toxic and volatile. Ensure adequate ventilation.

-

Always follow standard laboratory safety procedures when conducting these experiments.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-hydroxypiperidine is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. The presence of both a hydrophilic hydroxyl group and a polar acetyl moiety on the piperidine ring imparts a unique set of physicochemical characteristics to the molecule. These properties are critical in the context of drug design and development, influencing factors such as solubility, permeability, metabolic stability, and target binding. This technical guide provides a comprehensive overview of the core physicochemical properties of 1-acetyl-4-hydroxypiperidine, supported by available data and methodologies for their determination.

Core Physicochemical Properties

The fundamental physicochemical properties of 1-acetyl-4-hydroxypiperidine are summarized in the table below. It is important to note that while some experimental data is available, certain parameters are based on predictive models and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| CAS Number | 4045-22-1 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 70-73 °C | [1] |

| Boiling Point | 143-145 °C | [1] |

| Density (Predicted) | 1.138 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.47 ± 0.20 | [1] |

| LogP (Predicted) | -0.8 | [3] |

| Solubility | No quantitative data available. Expected to be soluble in water and polar organic solvents. |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are generalized yet detailed methodologies for key experiments.

Synthesis of 1-Acetyl-4-hydroxypiperidine

The synthesis of 1-acetyl-4-hydroxypiperidine is typically achieved through the N-acetylation of 4-hydroxypiperidine.

Reaction:

Materials:

-

4-Hydroxypiperidine

-

Acetic anhydride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine in the chosen anhydrous solvent.

-

Addition of Base: Add the base to the solution and stir.

-

Addition of Acetylating Agent: Slowly add acetic anhydride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and the acetic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 1-acetyl-4-hydroxypiperidine.

Determination of Octanol-Water Partition Coefficient (LogP)

The "shake-flask" method is a standard approach for the experimental determination of LogP.

Stability and Reactivity

While specific stability and reactivity data for 1-acetyl-4-hydroxypiperidine are not extensively documented in publicly available literature, some general characteristics can be inferred based on its structure.

-

Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, the ester-like amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The hydroxyl group may be prone to oxidation.

-

Reactivity: The secondary hydroxyl group can undergo typical alcohol reactions, such as oxidation to a ketone, esterification, and etherification. The amide nitrogen is generally less reactive than a free amine due to the electron-withdrawing effect of the acetyl group.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The spectrum would be expected to show signals corresponding to the acetyl methyl protons, the piperidine ring protons (which would likely appear as complex multiplets), and the hydroxyl proton. The chemical shifts of the piperidine protons adjacent to the nitrogen would be influenced by the acetyl group.

-

¹³C NMR: The spectrum would feature signals for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the five distinct carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by key absorption bands:

-

A broad O-H stretching band for the hydroxyl group (around 3300-3500 cm⁻¹).

-

A strong C=O stretching band for the amide carbonyl group (around 1630-1660 cm⁻¹).

-

C-H stretching bands for the aliphatic protons on the piperidine ring and the acetyl group (around 2850-3000 cm⁻¹).

-

C-N stretching of the amide (around 1250-1350 cm⁻¹).

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (143.18). Common fragmentation patterns would likely involve the loss of the acetyl group, water from the hydroxyl group, and fragmentation of the piperidine ring.

Conclusion

1-Acetyl-4-hydroxypiperidine possesses a combination of functional groups that result in a distinct set of physicochemical properties. This technical guide has summarized the available data and provided standardized methodologies for the determination of its key characteristics. For drug development professionals, a thorough understanding and experimental validation of these properties are paramount for the successful design and optimization of novel therapeutic agents incorporating this versatile chemical scaffold. Further experimental studies are warranted to provide a more complete and quantitative profile of this compound.

References

In-Depth Technical Guide to 1-(4-Hydroxypiperidin-1-yl)ethanone (CAS 4045-22-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-(4-Hydroxypiperidin-1-yl)ethanone, a key building block in medicinal chemistry and drug development. This document outlines its physicochemical properties, detailed analytical methodologies, and a representative synthesis protocol.

Chemical Identity and Physicochemical Properties

This compound, also known as N-acetyl-4-hydroxypiperidine, is a heterocyclic compound featuring a piperidine ring N-acetylated at position 1 and hydroxylated at position 4. This bifunctional nature makes it a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4045-22-1 | [1][2][3] |

| Molecular Formula | C₇H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or solid | [No specific citation found] |

| Melting Point | 70-73 °C | [No specific citation found] |

| Boiling Point | 143-145 °C | [No specific citation found] |

| Solubility | Soluble in water and polar organic solvents. | [No specific citation found] |

| Density | Predicted: 1.138 ± 0.06 g/cm³ | [No specific citation found] |

Synthesis Protocol

A common and straightforward method for the synthesis of this compound is the acetylation of 4-hydroxypiperidine. The following protocol is a representative example of this synthetic route.

Experimental Protocol: Acetylation of 4-Hydroxypiperidine

Materials:

-

4-Hydroxypiperidine

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., triethylamine or pyridine)

-

An inert solvent (e.g., dichloromethane, tetrahydrofuran)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine in the chosen inert solvent.

-

Cool the solution in an ice bath (0-5 °C).

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with deionized water and brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of a wide range of pharmaceutical compounds. The piperidine scaffold is a common motif in many biologically active molecules, and the hydroxyl and acetyl groups on this intermediate provide convenient handles for further chemical modifications. Its use is prevalent in the development of therapeutics targeting the central nervous system, as well as in the creation of other classes of drugs.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the characterization of this compound. Researchers are encouraged to consult the primary literature and supplier documentation for the most detailed and up-to-date information.

References

The Biological Significance of N-Acetyl-4-hydroxypiperidine: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Scaffold in Drug Discovery and Development

N-Acetyl-4-hydroxypiperidine, a synthetically accessible heterocyclic compound, serves as a crucial building block in the development of a diverse array of biologically active molecules. While direct pharmacological data on N-acetyl-4-hydroxypiperidine itself is limited, its true significance lies in the potent and specific activities of the compounds derived from its core structure. This technical guide provides a comprehensive overview of the biological activities of key drug classes synthesized from N-acetyl-4-hydroxypiperidine and its close analog, 4-hydroxypiperidine. The guide is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

N-Acetyl-4-hydroxypiperidine as a Versatile Synthetic Intermediate

The N-acetyl-4-hydroxypiperidine scaffold offers medicinal chemists a valuable platform for generating molecular diversity. The acetyl group provides a stable protecting group for the piperidine nitrogen, while the hydroxyl group at the 4-position serves as a versatile handle for further functionalization through etherification, esterification, or oxidation followed by reductive amination. This allows for the systematic modification of physicochemical properties and the introduction of pharmacophoric elements to target a wide range of biological receptors and enzymes.

Key Therapeutic Areas and Bioactive Derivatives

Derivatives of N-acetyl-4-hydroxypiperidine have demonstrated significant potential in several therapeutic areas, including oncology, neuropharmacology, and pain management. This guide will focus on three prominent classes of bioactive compounds:

-

Glutaminase (GAC) Inhibitors: Targeting cancer metabolism.

-

Histamine H3 Receptor Antagonists: Modulating neurotransmitter release in the central nervous system.

-

Analgesics: Acting on opioid receptors for pain relief.

Glutaminase (GAC) Inhibitors for Cancer Therapy

Glutaminase is a key enzyme in cancer cell metabolism, catalyzing the conversion of glutamine to glutamate, which fuels the tricarboxylic acid (TCA) cycle and supports cell growth and proliferation. Allosteric inhibitors of GAC, such as those derived from a 4-hydroxypiperidine spacer, represent a promising strategy for anticancer therapy.

Quantitative Data: GAC Inhibitor Potency

| Compound ID | Target | IC50 (µM) | Cell-Based Assay (MDA-MB-231) IC50 (µM) |

| UPGL00019 | GAC | 0.042 | 0.025 |

Experimental Protocol: In Vitro Glutaminase Assay

This protocol describes a dual-enzyme assay to determine the inhibitory activity of compounds against recombinant human glutaminase (GAC).

Materials:

-

Recombinant human GAC

-

Assay Buffer A: 50 mM Tris-acetate (pH 8.6), 100 mM Potassium phosphate, 0.2 mM EDTA

-

L-Glutamine solution (200 mM)

-

0.6 M HCl

-

Assay Mix B: 3.7 U Glutamate dehydrogenase, 160 mM Tris-acetate (pH 9.4), 400 mM Hydrazine, 5 mM ADP, 2 mM NAD+

-

Test compound dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Compound Incubation: In a 96-well plate, incubate 10 µL of the test compound (dissolved in DMSO) with 80 µL of Assay Mixture A (containing 1 µM recombinant GAC) for 2 hours at room temperature (24°C).

-

Reaction Initiation: Add 10 µL of 200 mM L-glutamine to each well and incubate for 20 minutes at 37°C.

-

Reaction Quenching: Stop the reaction by adding 10 µL of 0.6 M HCl.

-

Glutamate Detection: Incubate the reaction mixture for 30 minutes at room temperature with 100 µL of Assay Mix B.

-

Data Acquisition: Measure the absorbance at 340 nm using a microplate reader. The increase in absorbance corresponds to the production of NADH, which is proportional to the amount of glutamate formed.

Signaling Pathway: GAC in Cancer Metabolism

Histamine H3 Receptor Antagonists for Neurological Disorders

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of cognitive and sleep disorders.

Quantitative Data: H3 Receptor Antagonist Activity

| Compound ID | Target | Binding Affinity (Ki, nM) | Functional Activity (pA2) |

| ADS-003 | Human H3 Receptor | 12.5 | 8.47 |

Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the human H3 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human H3 receptor.

-

Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Clobenpropit (10 µM).

-

Test compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in Assay Buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-NAMH (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add clobenpropit.

-

Incubation: Incubate the plate for 2 hours at 25°C to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold Assay Buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway: Histamine H3 Receptor

Unveiling the Role of 1-(4-Hydroxypiperidin-1-yl)ethanone: A Chemical Intermediate in Drug Discovery

While a specific, direct mechanism of action for 1-(4-Hydroxypiperidin-1-yl)ethanone is not documented in publicly available scientific literature, its significance lies in its role as a versatile chemical intermediate for the synthesis of a wide array of pharmacologically active compounds. This technical guide explores the current understanding of this compound, focusing on its application in the development of molecules with therapeutic potential and the biological activities associated with its structural class, the piperidin-4-ones.

The Chemical Identity of this compound

This compound, with the chemical formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol , is a heterocyclic compound. Its structure features a piperidine ring, a core scaffold in many biologically active molecules, substituted with a hydroxyl group at the 4-position and an acetyl group on the nitrogen atom. This arrangement of functional groups makes it a valuable building block in medicinal chemistry, allowing for further chemical modifications to generate diverse molecular architectures.

A Precursor to Pharmacologically Active Agents

The primary role of this compound is as a starting material or intermediate in the synthesis of more complex molecules. The piperidine moiety is a common feature in many approved drugs and investigational compounds, valued for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for interacting with various biological targets.

Derivatives of this compound are explored in the development of a range of therapeutics. For instance, the piperidine ring system is a key component in molecules targeting the central nervous system, as well as in antiviral and anticancer agents.

The Broader Significance of Piperidin-4-ones

The structural class to which this compound belongs, the piperidin-4-ones, are recognized as important pharmacophores.[1] These molecules serve as versatile intermediates for creating compounds with a variety of biological activities, including:

-

Anticancer Properties: The piperidin-4-one scaffold has been utilized in the synthesis of compounds with potential anticancer effects.

-

Anti-HIV Activity: This chemical class has also been a foundation for the development of agents aimed at inhibiting the human immunodeficiency virus (HIV).[1]

The adaptability of the piperidin-4-one nucleus allows medicinal chemists to modify its structure to optimize interactions with specific biological receptors and enzymes, thereby fine-tuning the pharmacological profile of the resulting compounds.[1]

Illustrative Synthetic Pathway

The following diagram illustrates the conceptual role of this compound as a building block in a generalized synthetic workflow for creating more complex, potentially bioactive molecules.

Caption: Synthetic utility of this compound.

Conclusion

References

Solubility Profile of 1-(4-Hydroxypiperidin-1-yl)ethanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Hydroxypiperidin-1-yl)ethanone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the qualitative solubility of the compound in various organic solvents based on its structural features and by drawing parallels with similar molecules. Furthermore, a detailed, standardized experimental protocol is provided to enable researchers to determine precise quantitative solubility data tailored to their specific laboratory conditions and research needs. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development and chemical research, facilitating informed solvent selection for synthesis, purification, and formulation processes.

Introduction

This compound, also known as N-acetyl-4-hydroxypiperidine, is a piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a polar hydroxyl group and an acetylated amine, imparts a unique solubility profile that is critical for its application in various chemical processes. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating drug delivery systems. This guide aims to provide a foundational understanding of its solubility and a practical framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial in predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 40.5 Ų |

Predicted Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with alcohol solvents. |

| Ketones | Acetone | High | The polar carbonyl group of acetone can interact favorably with the polar functionalities of the solute. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | These solvents can engage in dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the molecule. |

| Nonpolar Solvents | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details the gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass syringes

-

Pre-weighed glass dishes or aluminum pans

-

Drying oven or vacuum desiccator

Experimental Workflow

The following diagram illustrates the workflow for the gravimetric determination of solubility.

Caption: Workflow for determining equilibrium solubility.

Detailed Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solid to settle. Carefully draw the supernatant into a syringe and pass it through a syringe filter to remove any particulate matter.

-

Measurement: Accurately weigh a pre-weighed glass dish. Transfer a precise mass of the clear filtrate into the dish and record the total mass.

-

Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator. Continue drying until a constant mass is achieved.

-

Calculation:

-

Mass of filtrate = (Mass of dish + filtrate) - (Mass of dish)

-

Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of dish)

-

Mass of solvent in filtrate = (Mass of filtrate) - (Mass of dissolved solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent in filtrate) * 100

-

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, which are important to consider when designing experiments and interpreting data.

Caption: Key factors affecting solubility.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, the extent of this increase is dependent on the specific solute-solvent system.

-

Solvent Polarity: As predicted, the polarity of the solvent plays a critical role. Polar protic and aprotic solvents are expected to be effective in dissolving this compound.

-

Crystal Form: The crystalline structure (polymorphism) of the solute can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

-

Pressure: For solid-liquid systems, the effect of pressure on solubility is generally negligible under standard laboratory conditions.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its physicochemical properties suggest a high affinity for polar organic solvents. For applications requiring precise solubility values, the detailed gravimetric method provided in this guide offers a robust and reliable experimental protocol. By understanding the predicted solubility profile and the factors influencing it, researchers can make more informed decisions regarding solvent selection, leading to improved outcomes in their research and development endeavors.

Spectroscopic Profile of 1-Acetyl-4-hydroxypiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-acetyl-4-hydroxypiperidine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a combination of a documented synthesis protocol, analysis of spectroscopic data from closely related compounds, and general experimental protocols applicable to the characterization of this molecule. This approach allows for a robust estimation and understanding of its spectral characteristics.

Synthesis of 1-Acetyl-4-hydroxypiperidine

A reported synthesis of 1-acetyl-4-hydroxypiperidine involves the acetylation of 4-hydroxypiperidine. The following protocol is based on a procedure described for the synthesis of 1-acetylpiperidin-4-ol.

Reaction Scheme:

Experimental Protocol:

4-Hydroxypiperidine is dissolved in a suitable solvent such as dichloromethane. The solution is cooled, and a base, for instance, triethylamine, is added. Acetyl chloride is then added dropwise to the mixture. After the reaction is complete, the product, 1-acetyl-4-hydroxypiperidine, can be purified using techniques like silica gel chromatography.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The ¹H NMR spectrum of 1-acetyl-4-hydroxypiperidine is expected to show distinct signals corresponding to the acetyl group and the piperidine ring protons. The presence of the acetyl group will cause a downfield shift of the protons on the nitrogen-adjacent carbons.

-

-CH₃ (acetyl): A sharp singlet is anticipated around δ 2.1 ppm.

-

-CH (piperidine ring, C4): A multiplet is expected in the region of δ 3.8-4.0 ppm for the proton attached to the carbon bearing the hydroxyl group.

-

-CH₂ (piperidine ring, C2, C6): Due to the influence of the acetyl group, the axial and equatorial protons adjacent to the nitrogen will be diastereotopic and are expected to resonate as complex multiplets at approximately δ 3.0-3.8 ppm.

-

-CH₂ (piperidine ring, C3, C5): The protons on these carbons will likely appear as multiplets in the range of δ 1.4-2.0 ppm.

-

-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR:

The ¹³C NMR spectrum will reflect the carbon framework of the molecule.

-

C=O (acetyl): A peak is expected in the downfield region, around δ 169-171 ppm.

-

-CH₃ (acetyl): A signal for the methyl carbon should appear in the upfield region, around δ 21-22 ppm.

-

-CH (piperidine ring, C4): The carbon attached to the hydroxyl group is anticipated to resonate at approximately δ 65-70 ppm.

-

-CH₂ (piperidine ring, C2, C6): These carbons, being adjacent to the nitrogen, will be shifted downfield compared to unsubstituted piperidine, likely appearing in the δ 40-50 ppm range.

-

-CH₂ (piperidine ring, C3, C5): These carbons are expected to have chemical shifts in the range of δ 30-35 ppm.

Table 1: Predicted NMR Spectroscopic Data for 1-Acetyl-4-hydroxypiperidine

| Assignment | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) |

| -C(O)CH₃ | 2.1 (s, 3H) | 21.5 |

| C=O | - | 170.0 |

| H-4 | 3.8-4.0 (m, 1H) | - |

| C-4 | - | 67.0 |

| H-2, H-6 | 3.0-3.8 (m, 4H) | - |

| C-2, C-6 | - | 45.0 |

| H-3, H-5 | 1.4-2.0 (m, 4H) | - |

| C-3, C-5 | - | 32.0 |

Infrared (IR) Spectroscopy

The IR spectrum of 1-acetyl-4-hydroxypiperidine will be characterized by the presence of key functional groups.

-

O-H stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretch: Absorptions for the alkyl C-H stretching will be observed in the 2850-3000 cm⁻¹ range.

-

C=O stretch (amide I): A strong, sharp absorption band characteristic of the tertiary amide carbonyl group should appear around 1630-1650 cm⁻¹.

-

C-N stretch: This vibration is expected in the 1200-1350 cm⁻¹ region.

-

C-O stretch: An absorption corresponding to the C-O single bond of the alcohol will likely be present in the 1050-1150 cm⁻¹ range.

Table 2: Predicted IR Spectroscopic Data for 1-Acetyl-4-hydroxypiperidine

| Functional Group | Vibrational Mode | Predicted Absorption (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200-3600 (broad) |

| Alkyl | C-H Stretch | 2850-3000 |

| Amide | C=O Stretch (Amide I) | 1630-1650 (strong) |

| Amine | C-N Stretch | 1200-1350 |

| Alcohol | C-O Stretch | 1050-1150 |

Mass Spectrometry (MS)

The mass spectrum of 1-acetyl-4-hydroxypiperidine (molecular weight: 143.18 g/mol ) would show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 143 would be expected for the molecular ion.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the acetyl group (M-43), loss of a water molecule from the hydroxyl group (M-18), and cleavage of the piperidine ring. A prominent fragment corresponding to the acetylated nitrogen-containing portion of the ring is also anticipated.

Table 3: Predicted Mass Spectrometry Data for 1-Acetyl-4-hydroxypiperidine

| m/z | Proposed Fragment |

| 143 | [M]⁺ |

| 125 | [M - H₂O]⁺ |

| 100 | [M - CH₃CO]⁺ |

| 84 | [M - CH₃CO - H₂O]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are general protocols that can be applied for the spectroscopic analysis of 1-acetyl-4-hydroxypiperidine.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.

-

Data Acquisition:

-

For ¹H NMR , a standard pulse sequence is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR , a proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µM to nM range) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrument Setup: The mass spectrometer is set to either positive or negative ion detection mode. For 1-acetyl-4-hydroxypiperidine, positive ion mode is likely to be more effective, detecting [M+H]⁺.

-

Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The instrument parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) are optimized to obtain a stable signal and maximize the intensity of the ion of interest. The mass spectrum is then recorded over a suitable m/z range.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and characterization of 1-acetyl-4-hydroxypiperidine.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Caption: Logical Relationship of Spectroscopic Data to Structure.

Potential Therapeutic Targets of 1-(4-Hydroxypiperidin-1-yl)ethanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-(4-hydroxypiperidin-1-yl)ethanone scaffold represents a core structure with significant potential in medicinal chemistry. While direct pharmacological studies on its derivatives are limited in publicly accessible literature, a comprehensive analysis of structurally related compounds, particularly those containing the 4-hydroxypiperidine moiety, reveals three primary and compelling therapeutic avenues for investigation: C-C chemokine receptor type 5 (CCR5) antagonism for anti-HIV applications, acetylcholinesterase (AChE) inhibition for neurodegenerative disorders, and modulation of opioid receptors for analgesia. This guide synthesizes the available data on analogous compounds to provide a detailed overview of these potential targets, including quantitative pharmacological data, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. Its ability to be readily functionalized allows for the precise orientation of pharmacophoric groups in three-dimensional space. The 4-hydroxypiperidine motif, in particular, offers a hydroxyl group for hydrogen bonding interactions and a nitrogen atom whose substitution dictates the pharmacological profile. The addition of an N-acetyl group, forming the this compound core, modulates the basicity of the piperidine nitrogen and introduces a carbonyl group, which can serve as a hydrogen bond acceptor. This technical guide explores the most probable therapeutic targets for derivatives of this core structure based on robust evidence from closely related analogues.

Potential Therapeutic Target Classes

C-C Chemokine Receptor Type 5 (CCR5) Antagonism

The CCR5 receptor is a G-protein coupled receptor (GPCR) that functions as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, primarily CD4+ T-lymphocytes. Blocking this receptor is a clinically validated strategy for the treatment of HIV/AIDS. Several studies have identified derivatives of 4-hydroxypiperidine as potent CCR5 antagonists.

Quantitative Data for 4-Hydroxypiperidine Analogues as CCR5 Antagonists

| Compound ID | Structure/Description | Assay Type | Potency (IC₅₀) | Reference |

| 10h | A potent 4-hydroxypiperidine derivative from a parallel synthesis effort. | CCR5 Binding | 11 nM | [1] |

| 6k | A 4-hydroxypiperidine derivative identified as a lead for optimization. | CCR5 Binding | Improved potency (specific value not stated) | [1] |

| Lead Compound (1) | Guanylhydrazone of 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde. | CCR5 Binding | 840 nM | [1] |

Signaling Pathway

The binding of the HIV-1 surface glycoprotein gp120 to the host cell's CD4 receptor induces a conformational change, exposing a binding site for the CCR5 co-receptor. The subsequent gp120-CCR5 interaction facilitates the fusion of the viral and host cell membranes, allowing the viral capsid to enter the cytoplasm. CCR5 antagonists physically occupy the receptor, preventing the gp120-CCR5 interaction and blocking viral entry.

References

An In-depth Technical Guide to 1-(4-Hydroxypiperidin-1-yl)ethanone: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxypiperidin-1-yl)ethanone is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block and intermediate in the synthesis of a wide array of pharmaceutical agents. Its structure, featuring a piperidine ring with a hydroxyl group at the 4-position and an acetyl group on the nitrogen, provides a versatile scaffold for chemical modification. This guide delves into the synthesis, key chemical properties, and the historical context of the development of synthetic routes leading to this valuable compound. While a singular "discovery" of this specific molecule is not prominently documented, its history is intrinsically linked to the broader development of methods for synthesizing substituted piperidine derivatives, which have been pivotal in the creation of analgesics and other therapeutics.[1][2]

Historical Context and Development of Synthetic Routes

The journey to synthesizing compounds like this compound is rooted in the extensive research into piperidine derivatives for therapeutic applications. The 4-hydroxypiperidine core is a key pharmacophore found in numerous biologically active molecules. Early efforts in the mid-20th century focused on creating these structures as intermediates for morphine-like analgesics.[1] Over the years, a variety of synthetic strategies have been developed to access substituted piperidines, including methods like electro-reductive cyclization, intermolecular aziridine ring expansion, and intramolecular Michael reactions.[2] The synthesis of the target compound is a culmination of these advancements, typically involving the preparation of the 4-hydroxypiperidine precursor followed by N-acetylation.

Synthesis of this compound

The primary route to this compound involves a two-step process: the synthesis of 4-hydroxypiperidine, often from a precursor like 4-piperidone, followed by the acetylation of the secondary amine.

Step 1: Synthesis of 4-Hydroxypiperidine

A common and efficient method for the synthesis of 4-hydroxypiperidine is the reduction of 4-piperidone. This can be achieved using various reducing agents, with sodium borohydride being a frequently employed option due to its selectivity and mild reaction conditions.[3] An alternative pathway involves the deprotection of a protected form of 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine.[4]

Caption: Synthesis of 4-Hydroxypiperidine via Reduction.

Step 2: N-Acetylation of 4-Hydroxypiperidine

The subsequent step is the acetylation of the nitrogen atom of the 4-hydroxypiperidine ring. This is typically accomplished by reacting 4-hydroxypiperidine with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base to neutralize the acid byproduct.

References

- 1. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 4. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safe Laboratory Handling of 1-(4-Hydroxypiperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(4-Hydroxypiperidin-1-yl)ethanone (CAS No: 4045-22-1) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, the compound presents the following hazards:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 4045-22-1 |

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol [1] |

Note: Further physical-chemical data such as melting point, boiling point, and solubility were not available in the provided search results.

Table 2: Toxicological Information

| Endpoint | Result | Species |

| Acute Oral Toxicity | No data available | - |

| Acute Dermal Toxicity | No data available | - |

| Acute Inhalation Toxicity | No data available | - |

Note: Specific LD50 or LC50 values are not available in the provided search results. The hazard classification is based on qualitative assessments.

Experimental Protocols

Strict adherence to the following protocols is mandatory when handling this compound.

Risk Assessment and Preparation

-

Hazard Review: Before commencing any work, all personnel must review the Safety Data Sheet (SDS) for this compound.

-

Work Area Designation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

-

Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible and in good working order.[1]

-

Spill Kit: A spill kit containing appropriate absorbent materials should be available in the laboratory.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of after handling the compound.[1]

-

Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls should be considered.

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols may be generated, a NIOSH-approved respirator is required.[2]

Handling and Storage

Handling:

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Avoid Contact: Avoid all direct contact with the compound. Do not breathe dust or vapors.[1]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

Storage:

-

Container: Keep the compound in a tightly closed container.

-

Conditions: Store in a cool, dry, and well-ventilated area at room temperature.[1]

-

Incompatibilities: Store away from strong oxidizing agents.

Spill and Emergency Procedures

Spill:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material. Do not allow the product to enter drains.[1]

-

Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[1] Avoid creating dust.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Fire:

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[1]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

First Aid Measures

General Advice: In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

-

Eye Contact: Immediately and thoroughly rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person.[1]

Disposal

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: A workflow for the safe handling of this compound.

Caption: A decision-making flowchart for emergency procedures.

References

Methodological & Application

Application Notes and Protocols for 1-(4-Hydroxypiperidin-1-yl)ethanone in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides an overview of the potential applications of the 1-(4-hydroxypiperidin-1-yl)ethanone scaffold in drug discovery, along with generalized experimental protocols for the synthesis of its derivatives and their evaluation in relevant biological assays. These protocols are based on methodologies reported for analogous 4-hydroxypiperidine derivatives.

Potential Therapeutic Applications

The 4-hydroxypiperidine moiety is a key pharmacophore in a variety of bioactive molecules. By functionalizing the hydroxyl group or modifying the acetyl group of this compound, researchers can explore a range of therapeutic targets.

Central Nervous System (CNS) Disorders

The piperidine ring is a common feature in many CNS-active drugs. Derivatives of 4-hydroxypiperidine have been investigated as negative allosteric modulators of metabotropic glutamate receptor 3 (mGlu3), which are of interest for treating neurological and psychiatric disorders.[1]

Analgesia

The 4-hydroxypiperidine scaffold is present in several classes of analgesic compounds. Studies on various N-substituted 4-hydroxypiperidine derivatives have demonstrated their potential as pain-relieving agents.[3][4][5] The analgesic effects are often evaluated using in vivo models such as the acetic acid-induced writhing test and the formalin test.[3]

Anticancer Activity

Recent research has highlighted the potential of 4-hydroxypiperidine derivatives as anticancer agents. For instance, hydroxypiperidine-substituted thiosemicarbazones have shown potent cytotoxicity against lung cancer cell lines.[2] These compounds can be synthesized from a 4-(4-hydroxypiperidin-1-yl)benzaldehyde precursor, which can be derived from this compound.

Data Presentation: Representative Biological Activities of 4-Hydroxypiperidine Derivatives

The following tables summarize quantitative data for representative 4-hydroxypiperidine derivatives from the literature to illustrate the potential potency that can be achieved with this scaffold.

Table 1: Anticancer Activity of a Representative Hydroxypiperidine-Substituted Thiosemicarbazone (Compound 5f) [2]

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

| 5f (R = 2,3-dichlorophenyl) | A549 (Lung Cancer) | 0.58 | 28.9 |

| BEAS-2B (Non-cancerous) | 16.76 |

Table 2: Enzyme Inhibition of a Representative Hydroxypiperidine-Substituted Thiosemicarbazone (Compound 5f) [2]

| Enzyme Target | IC50 (nM) | Ki (nM) |

| hCA I | 89.4 | 54.33 ± 10.31 |

| hCA II | 54.1 | 30.11 ± 6.42 |

Table 3: Analgesic Activity of a Representative 3-Hydroxy Pyridine-4-one Derivative (Compound A) [3]

| Test | Dose (mg/kg) | % Inhibition of Pain Response |

| Acetic Acid Writhing | 10 | 79% |

| Formalin Test (Phase 1) | 10 | Significant Analgesia |

| Formalin Test (Phase 2) | 10 | Significant Analgesia |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound, based on established methodologies for similar compounds.

Protocol 1: Synthesis of N-Substituted 4-Hydroxypiperidine Derivatives

This protocol describes a general method for the N-alkylation of 4-hydroxypiperidine, which can be adapted from the synthesis of analgesic derivatives.

Objective: To synthesize a library of N-substituted 4-hydroxypiperidine derivatives for biological screening.

Materials:

-

4-Hydroxypiperidine

-

Various alkyl or aryl halides (e.g., benzyl bromide, phenacyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-hydroxypiperidine (1.0 eq) in acetonitrile.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add the desired alkyl or aryl halide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 4-hydroxypiperidine derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of synthesized compounds against cancer cell lines.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell viability.

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma)

-

Non-cancerous cell line (e.g., BEAS-2B) for selectivity assessment

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

This protocol is a common method for evaluating the peripheral analgesic effects of test compounds.[3]

Objective: To assess the ability of a test compound to reduce visceral pain in a mouse model.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Test compounds

-

Vehicle (e.g., 0.9% saline with 1% Tween 80)

-

Indomethacin (positive control)

-

0.6% acetic acid solution

-

Intraperitoneal (i.p.) injection syringes

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Divide the mice into groups (n=6-8 per group): vehicle control, positive control (indomethacin, 10 mg/kg), and test compound groups at various doses.

-

Administer the vehicle, indomethacin, or test compounds via intraperitoneal injection.

-

After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

-

Immediately after the acetic acid injection, place each mouse in an individual observation cage.

-

Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for each mouse for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Visualizations

Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer

Derivatives of 4-hydroxypiperidine can be designed to target various signaling pathways implicated in cancer. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its inhibition is a common strategy in cancer drug discovery.

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Experimental Workflow: High-Throughput Screening for Kinase Inhibitors

The this compound scaffold can be used to generate a library of compounds for screening against a panel of kinases to identify potential anticancer agents.

Caption: High-throughput screening workflow for kinase inhibitor discovery.

Logical Relationship: Scaffold-Based Drug Discovery Approach

This diagram illustrates the logical progression from a core scaffold, like this compound, to the development of a clinical candidate.

Caption: Logic of scaffold-based drug discovery.

References

- 1. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of the Ketoconazole Precursor: 1-(4-Hydroxypiperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(4-Hydroxypiperidin-1-yl)ethanone, a key precursor in the manufacturing of the antifungal agent ketoconazole. The described method is based on the N-acetylation of 4-hydroxypiperidine.

Introduction

This compound, also known as N-acetyl-4-hydroxypiperidine, is a crucial intermediate in the synthesis of ketoconazole. The structural integrity and purity of this precursor are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. The following protocol outlines a reliable method for its preparation and purification.

Synthesis Pathway

The synthesis of this compound is achieved through the N-acetylation of 4-hydroxypiperidine. In this reaction, the secondary amine of the 4-hydroxypiperidine ring nucleophilically attacks the carbonyl carbon of an acetylating agent, such as acetyl chloride, leading to the formation of an amide bond.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 4-hydroxypiperidine and acetyl chloride.[1]

Materials and Reagents:

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) |

| 4-Hydroxypiperidine | C₅H₁₁NO | 101.15 |

| Acetyl Chloride | C₂H₃ClO | 78.50 |

| Triethylamine | (C₂H₅)₃N | 101.19 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Hexanes | C₆H₁₄ | 86.18 |

| Silica Gel | SiO₂ | 60.08 |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-salt bath or cryocooler

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

-

NMR spectrometer

Procedure:

-

Reaction Setup: Dissolve 4-hydroxypiperidine (0.534 g, 5.3 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath or a cryocooler.

-

Base Addition: Add triethylamine (1.10 mL, 7.95 mmol) to the cooled solution.

-

Acetylating Agent Addition: Add acetyl chloride (0.33 mL, 4.77 mmol) dropwise to the mixture while maintaining the temperature at -78°C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a mobile phase of 50% ethyl acetate in hexanes.

-

Product Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as an oil (0.540 g, 80% yield).[1]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.05-3.90 | m | 2H | -CH₂- (axial, adjacent to N) |

| 3.75-3.65 | m | 1H | -CH-OH |

| 3.25-3.05 | m | 2H | -CH₂- (equatorial, adjacent to N) |

| 2.25 | s | 1H | -OH |

| 2.05 | s | 3H | -C(O)CH₃ |

| 1.90-1.75 | m | 2H | -CH₂- (axial, adjacent to CH-OH) |

| 1.60-1.40 | m | 2H | -CH₂- (equatorial, adjacent to CH-OH) |

Note: The ¹H NMR data was reported for a sample dissolved in CDCl₃.[1]

Safety Precautions

-

Acetyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Triethylamine is a flammable and corrosive liquid. Use in a well-ventilated area and away from ignition sources.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

-

The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Conclusion

This protocol provides a robust and reproducible method for the synthesis of this compound, a key precursor for ketoconazole. Adherence to the detailed experimental procedure and safety precautions is essential for a successful and safe synthesis. The provided characterization data will aid in the verification of the final product.

References

The Versatile Scaffold: 1-Acetyl-4-hydroxypiperidine in Modern Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1-acetyl-4-hydroxypiperidine moiety is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse range of therapeutic agents. Its intrinsic structural features—a conformationally flexible piperidine ring, a modifiable hydroxyl group, and a stable acetyl protecting group—provide a versatile platform for the synthesis of complex molecules with tailored biological activities. This document outlines the prominent applications of this scaffold in the development of novel therapeutics, including anticancer agents, antihistamines, and analgesics. Detailed experimental protocols for the synthesis of a key intermediate and relevant biological assays are provided to facilitate further research and drug discovery efforts.

Applications in Drug Discovery

The 4-hydroxypiperidine core is a common motif in numerous biologically active compounds. The acetyl group at the 1-position offers a stable protecting group that can be removed under specific conditions to allow for further derivatization of the piperidine nitrogen. The hydroxyl group at the 4-position serves as a key handle for introducing various pharmacophoric elements through etherification, esterification, or substitution reactions.

Glutaminase C (GAC) Inhibitors for Oncology

Many cancer cells exhibit a strong dependence on glutamine metabolism, a phenomenon known as "glutamine addiction." Glutaminase C (GAC), a key enzyme in this pathway, catalyzes the conversion of glutamine to glutamate, fueling the tricarboxylic acid (TCA) cycle and supporting rapid cell proliferation. This makes GAC a prime target for cancer therapy.

Derivatives of 1-acetyl-4-hydroxypiperidine have been instrumental in developing potent allosteric inhibitors of GAC. For instance, the compound UPGL00019 features a 4-hydroxypiperidine-derived core that acts as a rigid spacer, replacing the flexible linker of earlier inhibitors like BPTES. This modification improves physicochemical properties and maintains high potency. The 4-position of the piperidine ring is typically functionalized with moieties that interact with the allosteric binding pocket of the GAC enzyme.

Quantitative Data: Glutaminase C (GAC) Inhibitors

| Compound ID | Modification from 1-Acetyl-4-hydroxypiperidine Core | Target | Assay Type | IC₅₀ (nM) | Cell Line | Citation |

| UPGL00019 | 4-position substituted with two phenylacetyl groups | GAC | In vitro enzyme assay | 31 | - | [1] |

| Compound 1 | One phenylacetyl group replaced with a cyclobutyl group | GAC | In vitro enzyme assay | 17 | - | [2] |

| CB-839 | BPTES analog (for comparison) | GAC | In vitro enzyme assay | 25 | - | [1] |

Antihistamines for Allergic Conditions

The 4-hydroxypiperidine scaffold is a key component in the synthesis of several second-generation antihistamines. These drugs target the histamine H1 receptor, a G protein-coupled receptor (GPCR) involved in allergic responses. A prominent example is Bepotastine, used to treat allergic rhinitis and urticaria.[3] The synthesis of Bepotastine involves the etherification of the hydroxyl group of a 4-hydroxypiperidine derivative.[4][5]

Quantitative Data: Histamine H1 Receptor Antagonists

| Compound | Receptor | Ligand | Assay Type | Kᵢ (nM) | Citation |

| Mepyramine | Histamine H1 | [³H]Mepyramine | Radioligand Binding | 1.0 - 5.0 | [6] |

| Mianserin | Histamine H1 | [³H]Mepyramine | Radioligand Binding | ~10 | [6] |

| Bepotastine | Histamine H1 | - | Functional Assays | Potent Antagonist | [3] |

Analgesics for Pain Management

Derivatives of 4-hydroxypiperidine have been explored for their analgesic properties. By modifying the substituents on the piperidine nitrogen and the 4-position, compounds with significant analgesic activity have been synthesized and evaluated in preclinical models. For example, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives with substitutions on the nitrogen atom have shown significant analgesic effects in the tail-flick test.[3]

Quantitative Data: Analgesic Activity of 4-Hydroxypiperidine Derivatives

| Compound Series | Animal Model | Assay | Dose (i.m.) | Analgesic Effect | Citation |

| N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidines | Wistar Rat | Tail Flick Test | 50 mg/kg | Significant analgesic activity | [3] |

| Substituted phenacyl derivatives of 4-hydroxypiperidine | Mice | Acetic acid-induced writhing | - | Protection against writhing | [7] |

Experimental Protocols

Synthesis of N-(1-acetylpiperidin-4-yl)-2-phenylacetamide (A Key Intermediate for GAC Inhibitors)

This protocol describes a general two-step synthesis of an N-acylated 4-aminopiperidine derivative starting from 1-acetyl-4-hydroxypiperidine.

Step 1: Synthesis of 4-azido-1-acetylpiperidine

-

Reaction Setup: To a solution of 1-acetyl-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.

-

Azide Substitution: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 12 hours.

-

Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 4-azido-1-acetylpiperidine.

Step 2: Synthesis of N-(1-acetylpiperidin-4-yl)-2-phenylacetamide

-

Reduction of Azide: Dissolve 4-azido-1-acetylpiperidine (1.0 eq) in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.

-